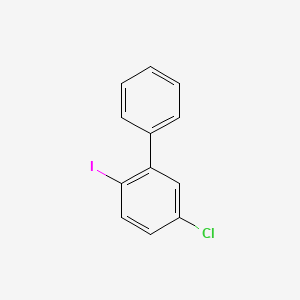![molecular formula C7H13NO B14786635 [rel-(1R,5R,6R)-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methanol](/img/structure/B14786635.png)
[rel-(1R,5R,6R)-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[rel-(1R,5R,6R)-1-methyl-3-azabicyclo[310]hexan-6-yl]methanol is a bicyclic compound with a unique structure that includes a three-membered azabicyclo ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [rel-(1R,5R,6R)-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methanol typically involves the formation of the azabicyclo ring followed by the introduction of the methyl and methanol groups. One common method involves the cyclization of a suitable precursor under specific conditions to form the azabicyclo ring. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
[rel-(1R,5R,6R)-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The azabicyclo ring can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions can vary but often involve the use of nucleophiles or electrophiles under controlled temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce various alcohols or amines.
Scientific Research Applications
[rel-(1R,5R,6R)-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [rel-(1R,5R,6R)-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methanol involves its interaction with specific molecular targets. The azabicyclo ring structure allows it to fit into certain enzyme active sites, potentially inhibiting or modifying their activity. The methanol group can also participate in hydrogen bonding, further influencing its interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
[rel-(1R,5S,6R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]methanol: This compound has a benzyl group instead of a methyl group, which can significantly alter its chemical properties and applications.
[rel-(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol: Lacks the methyl group, which can affect its reactivity and interactions with other molecules.
Uniqueness
The unique structure of [rel-(1R,5R,6R)-1-methyl-3-azabicyclo[310]hexan-6-yl]methanol, particularly the presence of the methyl group and the azabicyclo ring, gives it distinct chemical and biological properties
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
[(1R)-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methanol |
InChI |
InChI=1S/C7H13NO/c1-7-4-8-2-5(7)6(7)3-9/h5-6,8-9H,2-4H2,1H3/t5?,6?,7-/m1/s1 |
InChI Key |
QGCNNNROUOSZRO-KPGICGJXSA-N |
Isomeric SMILES |
C[C@@]12CNCC1C2CO |
Canonical SMILES |
CC12CNCC1C2CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]-3-(2-Hydroxyethyl)urea](/img/structure/B14786554.png)


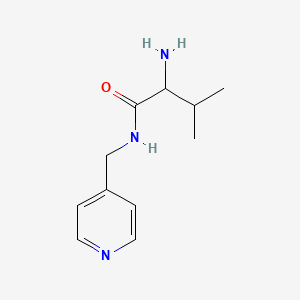
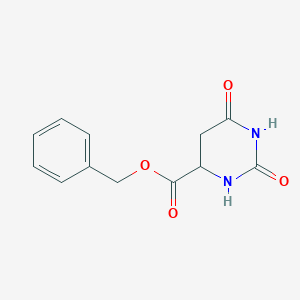
![3,6-Dichloro-4-[2,2,2-trideuterio-1,1-bis(trideuteriomethyl)ethyl]pyridazine](/img/structure/B14786582.png)
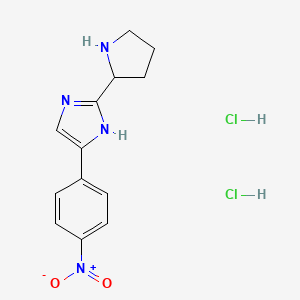
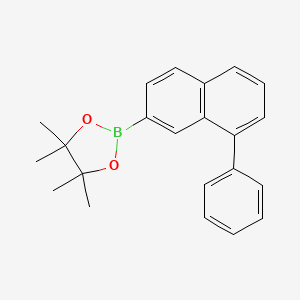
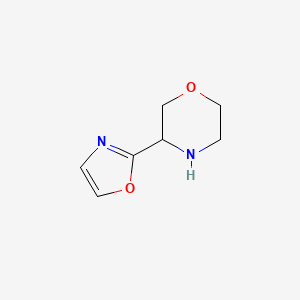
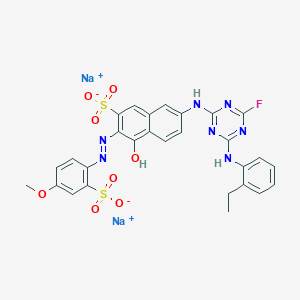
![1-Methyl-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B14786617.png)
